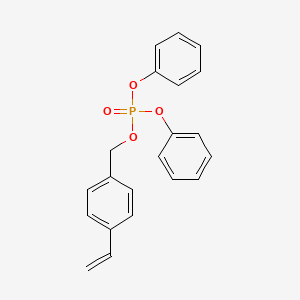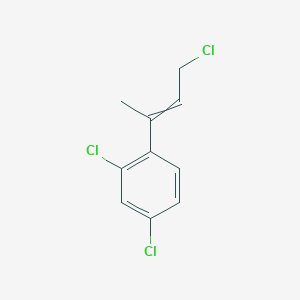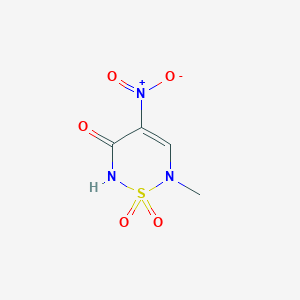
6-Methyl-4-nitro-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-nitro-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-nitro-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione typically involves the reaction of appropriate precursors under controlled conditions. One possible synthetic route could involve the nitration of a thiadiazine precursor followed by methylation. The reaction conditions would need to be optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-nitro-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiadiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-4-nitro-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione: Lacks the methyl group at the 6-position.
6-Methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione: Lacks the nitro group at the 4-position.
Uniqueness
6-Methyl-4-nitro-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione is unique due to the presence of both the methyl and nitro groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups may impart distinct properties compared to similar compounds.
Properties
CAS No. |
648418-32-0 |
|---|---|
Molecular Formula |
C4H5N3O5S |
Molecular Weight |
207.17 g/mol |
IUPAC Name |
6-methyl-4-nitro-1,1-dioxo-1,2,6-thiadiazin-3-one |
InChI |
InChI=1S/C4H5N3O5S/c1-6-2-3(7(9)10)4(8)5-13(6,11)12/h2H,1H3,(H,5,8) |
InChI Key |
ZGQMYSBLCBNRES-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)NS1(=O)=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


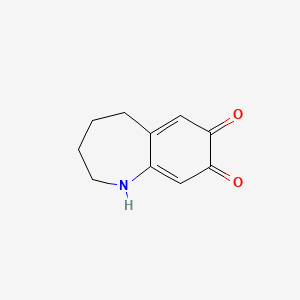
![Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate](/img/structure/B12594032.png)
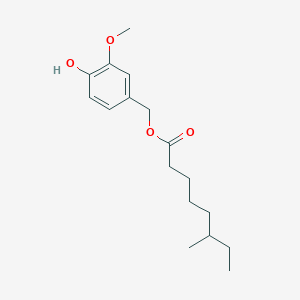

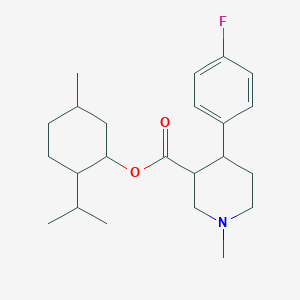

![N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B12594065.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide](/img/structure/B12594078.png)
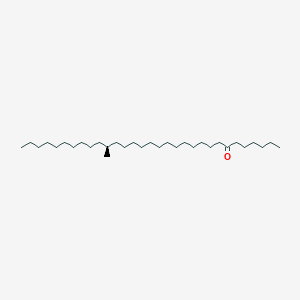

![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12594084.png)
![3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide](/img/structure/B12594087.png)
